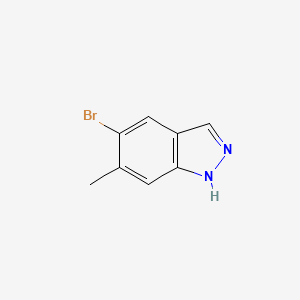

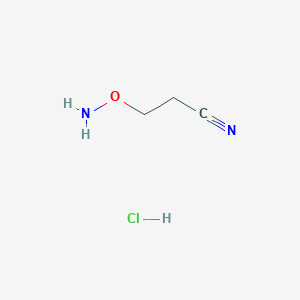

![molecular formula C9H7BrN2O B1292643 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000343-91-8](/img/structure/B1292643.png)

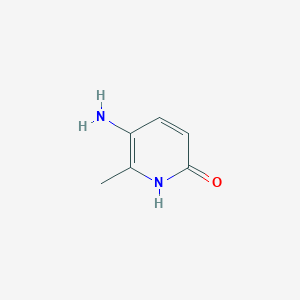

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a pyrrole ring, a pyridine ring, and a carbaldehyde group, with a bromine atom and a methyl group as substituents. This structure suggests potential for diverse chemical reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrole-3-carbaldehydes has been reported using a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method starts with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, leading to multifunctionalized pyrrole-3-carbaldehydes . Although not directly synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed, and their intermolecular contacts were determined . These analyses are crucial for understanding the molecular geometry and potential binding interactions of the compounds.

Chemical Reactions Analysis

The reactivity of the pyrrole-3-carbaldehyde framework allows for further chemical transformations. For example, the Friedländer condensation has been used to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes and reactive α-methylene ketones . This type of reaction could be explored for the 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to create new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and substituents. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The aldehyde group could be involved in condensation reactions or reduced to an alcohol. The thermal stability of related compounds has been reported to be good up to certain temperatures , which is an important consideration for their handling and storage.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Fused Heterocycles Synthesis : A study described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, demonstrating a route for creating tricyclic heterocycles in good yields (H. A. A. El-Nabi, 2004). This approach highlights the potential for synthesizing complex structures from simpler pyrrole derivatives, suggesting a pathway for utilizing "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde" in similar heterocyclic syntheses.

Pyrrolopyridine Analogs of Nalidixic Acid : Another research effort synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing notable antibacterial activity in vitro (E. Toja et al., 1986). This study indicates the potential pharmaceutical applications of pyrrolopyridine compounds, including those structurally related to "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

Synthesis of Pyrrole Derivatives

Pyrrole-3-carbaldehydes Synthesis : Research on the synthesis of functionalized pyrrole-3-carbaldehydes through a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation process outlines a method for accessing multifunctionalized pyrrole derivatives (Chien-Chi Wu et al., 2022). This methodology could be applicable to the synthesis of related compounds, potentially including modifications of "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

3-Fluoropyrroles Synthesis : The preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles from corresponding pyrrolines, using electrophilic alpha,alpha-difluorination, provides a route to 3-fluorinated pyrroles (Riccardo Surmont et al., 2009). Although focused on fluoropyrroles, the principles and methodologies could inform reactions involving bromo-substituted pyrrolopyridines.

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZEJKHKKWZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646858 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

1000343-91-8 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)